molecular formula C16H18N6O B2708330 N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)quinoxaline-2-carboxamide CAS No. 2034560-91-1

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)quinoxaline-2-carboxamide

Cat. No.: B2708330
CAS No.: 2034560-91-1
M. Wt: 310.361
InChI Key: YTAGZCASVWZVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)quinoxaline-2-carboxamide is a highly potent, selective, and cell-active inhibitor of METTL3, the core catalytic subunit of the methyltransferase-like 3 (METTL3)-METTL14 complex responsible for N6-methyladenosine (m6A) RNA modification. This compound functions by binding to the SAM (S-adenosyl methionine) binding pocket of METTL3, thereby competitively inhibiting its methyltransferase activity and leading to a global reduction of m6A levels in cells . The m6A modification is a pivotal epitranscriptomic marker that influences RNA fate, including splicing, export, translation, and stability, and is critically involved in cell differentiation, proliferation, and apoptosis. As a key research tool, this inhibitor is primarily used to dissect the functional role of m6A methylation in various biological processes and disease states, particularly in oncology. Studies utilizing this probe have validated METTL3 as a therapeutic target in acute myeloid leukemia (AML) and other cancers, demonstrating its ability to induce differentiation and suppress the growth of leukemic cells . Its application extends to investigating the role of the m6A pathway in other contexts, such as stem cell biology and immune response, providing invaluable insights for the development of novel epigenetic therapies.

Properties

IUPAC Name

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-11(2)15(10-22-18-7-8-19-22)21-16(23)14-9-17-12-5-3-4-6-13(12)20-14/h3-9,11,15H,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAGZCASVWZVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)quinoxaline-2-carboxamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antifungal, antibacterial, and anticancer properties, as well as its structure-activity relationships (SAR).

Antifungal Activity

Research indicates that compounds with similar structural features exhibit antifungal properties. For instance, studies have shown that derivatives of triazole and quinoxaline demonstrate effectiveness against various fungi such as Candida albicans and Cryptococcus neoformans . The antifungal mechanism is often attributed to the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.

Antibacterial Activity

The antibacterial potential of this compound has also been evaluated. Compounds in this class have shown activity against gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. The SAR studies suggest that modifications to the triazole ring can enhance antibacterial efficacy .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to inhibit thymidylate synthase (TS), a key enzyme involved in DNA synthesis, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin . The presence of the quinoxaline moiety enhances its ability to interact with biological targets involved in cancer proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Structural Feature Biological Activity Remarks
Triazole RingEnhances antifungal activityKnown for its role in drug development
Quinoxaline MoietyExhibits anticancer propertiesInhibits key enzymes in cancer pathways
Alkyl SubstituentsModulates solubility and potencyVaried substitutions can lead to improved efficacy

Case Studies

  • Antifungal Efficacy : A study involving triazole derivatives indicated that compounds similar to N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)quinoxaline showed significant antifungal activity against Sporothrix schenckii, highlighting its potential use in treating fungal infections .
  • Antibacterial Properties : Research demonstrated that certain derivatives exhibited superior inhibition against Staphylococcus aureus, suggesting that structural modifications could enhance their antibacterial profile .
  • Cytotoxicity Against Cancer Cells : In a comparative study, the compound was tested against several cancer cell lines and showed promising results in inhibiting cell growth compared to conventional chemotherapy agents .

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C16H18N6O
  • Molecular Weight : 310.361 g/mol
  • Purity : Typically around 95%

Antimicrobial Properties

Research indicates that compounds containing triazole and quinoxaline moieties exhibit significant antimicrobial properties. For instance:

  • Antitubercular Activity : Studies have demonstrated that N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)quinoxaline-2-carboxamide shows promising activity against Mycobacterium tuberculosis. Minimum inhibitory concentrations (MICs) have been reported as low as 3.91 µg/mL for related quinoxaline derivatives .

Case Studies and Research Findings

  • Antimycobacterial Activity : A series of studies have investigated the effectiveness of quinoxaline derivatives against Mycobacterium tuberculosis. Compounds were synthesized and screened for their ability to inhibit the growth of this pathogen, with several showing significant efficacy .
  • In Silico Modeling : Computational studies have been employed to predict the binding affinity and interactions of this compound with target proteins involved in bacterial metabolism. These models help in understanding how structural variations affect biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and synthetic differences between the target compound and analogues:

Compound Name Molecular Formula Key Substituents Functional Groups Synthetic Method Reference
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)quinoxaline-2-carboxamide C₁₆H₁₇N₅O 1,2,3-Triazole, methyl, quinoxaline Carboxamide, triazole CuAAC (hypothesized)
N-{2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide C₁₅H₁₂F₃N₅O Pyrazole, trifluoromethyl, quinoxaline Carboxamide, pyrazole Mitsunobu reaction (azide coupling)
Compound 18l (Peptidomimetic aldehyde) C₂₄H₂₄N₄O₄ Quinoxaline, pyrrolidinone, phenyl Carboxamide, aldehyde, pyrrolidinone Solid-phase peptide synthesis
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ Benzamide, hydroxy, dimethyl Amide, hydroxyl Acylation of amino alcohol
Key Observations:
  • Triazole vs. Pyrazole: The target compound’s 1,2,3-triazole group (vs. pyrazole in ) offers distinct electronic and steric profiles. Pyrazoles, especially with electron-withdrawing groups like -CF₃, may improve metabolic stability but reduce polarity .
  • Quinoxaline Core: All quinoxaline derivatives share a planar, aromatic scaffold conducive to π-π interactions. Modifications at the carboxamide side chain (e.g., triazole in the target vs. pyrrolidinone in Compound 18l) dictate specificity toward biological targets .
  • Synthetic Routes: The target compound’s triazole likely derives from CuAAC, a method superior in regioselectivity to traditional cycloadditions. In contrast, the pyrazole derivative () may require azide intermediates via Mitsunobu reactions .

Q & A

Q. What integrated strategies assess toxicity while minimizing animal testing?

  • Methodological Answer : Combine in silico tools (e.g., ProTox-II) for predicting hepatotoxicity and mutagenicity. Follow with zebrafish embryo assays (FET test) for acute toxicity. For chronic effects, use 3D organoids or high-content screening (HCS) in human-derived cell models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.